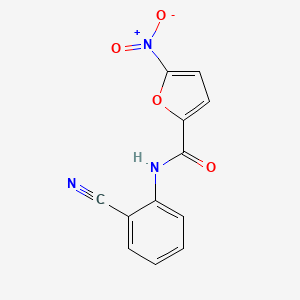
N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-Cyanophenyl)formamide” is a compound with the molecular formula C8H6N2O . It has an average mass of 146.146 Da and a monoisotopic mass of 146.048019 Da .
Synthesis Analysis
“N-(2-Cyanophenyl)chloromethanimidoyl chloride” was prepared from 2-isothiocyanatobenzonitrile by the reaction with sulfuryl chloride or gaseous chlorine in an inert solvent . It was found that “N-(2-cyanophenyl)chloromethanimidothioic chloride” and “bis[N-(cyanophenyl)chloromethanimidoyl] sulfide” are intermediates of this reaction .Molecular Structure Analysis
The molecular structure of “N-(2-Cyanophenyl)formamide” is C8H6N2O . Another compound, “(2-Cyanophenyl)methanetricarbonitrile”, has a molecular formula of C11H4N4 .Chemical Reactions Analysis
In a one-pot reaction of “N-(2-cyanophenyl)chloromethanimidoyl chloride” with secondary amines, several compounds were synthesized . The course of the reaction was controlled by the temperature and the amount of base used .Physical And Chemical Properties Analysis
“N-(2-Cyanophenyl)formamide” has an average mass of 146.146 Da and a monoisotopic mass of 146.048019 Da . Another compound, “(2-Cyanophenyl)methanetricarbonitrile”, has an average mass of 192.176 Da and a monoisotopic mass of 192.043594 Da .科学的研究の応用
N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide has been widely used in scientific research due to its broad-spectrum antibiotic activity. It has been shown to be effective against a wide range of bacteria, viruses, and parasites. Some of the research areas where this compound has been used include:
1. Microbiology: this compound has been used to study the mechanism of action of antibiotics and to identify new targets for antibiotic development.
2. Virology: this compound has been shown to inhibit the replication of several viruses, including hepatitis C virus, human immunodeficiency virus, and influenza virus.
3. Parasitology: this compound has been used to study the mechanism of action of antiparasitic drugs and to identify new targets for drug development.
作用機序
Mode of Action
The mode of action of N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide is not fully understood at this time. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are still under investigation .
実験室実験の利点と制限
One advantage of using N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide in lab experiments is its broad-spectrum antibiotic activity. This makes it useful for studying a wide range of microorganisms. Another advantage is its low toxicity profile, which makes it suitable for use in cell culture and animal studies.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions at high concentrations. Another limitation is that this compound is not effective against all microorganisms, and some bacteria may develop resistance to the drug over time.
将来の方向性
There are several future directions for research on N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide. Some of these include:
1.
合成法
N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide is synthesized by the condensation of 5-nitrofurfural with 2-aminobenzonitrile. The reaction is carried out in the presence of a base and a solvent, such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Safety and Hazards
特性
IUPAC Name |
N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c13-7-8-3-1-2-4-9(8)14-12(16)10-5-6-11(19-10)15(17)18/h1-6H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAQQKVHMLUTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2704906.png)
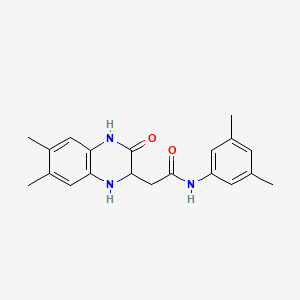

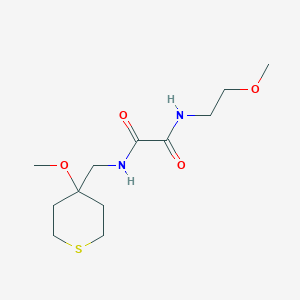
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2704913.png)
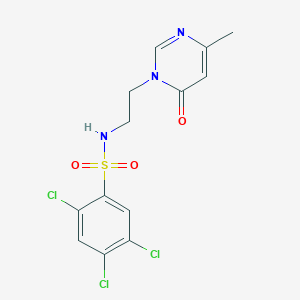


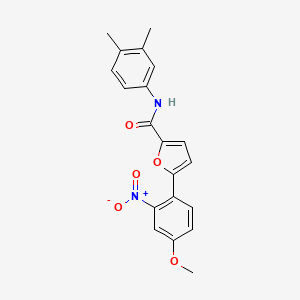
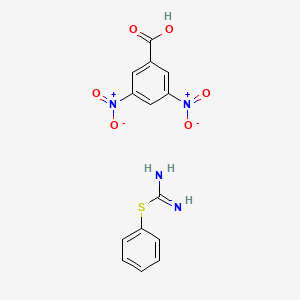
![N-cycloheptyl-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2704922.png)
![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one](/img/structure/B2704923.png)
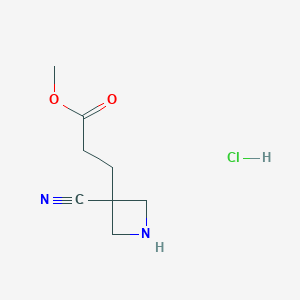
![3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2704928.png)